
Anthranilicacid,N-(cyanomethyl)-3,5-dimethyl-(6CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthranilicacid,N-(cyanomethyl)-3,5-dimethyl-(6CI) is a derivative of anthranilic acid, which is an aromatic acid with the formula C₆H₄(NH₂)(CO₂H). This compound is characterized by the presence of a cyanomethyl group and two methyl groups at the 3 and 5 positions on the benzene ring. Anthranilic acid derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthranilicacid,N-(cyanomethyl)-3,5-dimethyl-(6CI) typically involves the introduction of the cyanomethyl group and the methyl groups onto the anthranilic acid core. One common method is the alkylation of anthranilic acid with cyanomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the desired product with high purity. Advanced techniques like continuous flow synthesis might be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Anthranilicacid,N-(cyanomethyl)-3,5-dimethyl-(6CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the amino group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound
Scientific Research Applications
Anthranilicacid,N-(cyanomethyl)-3,5-dimethyl-(6CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors
Mechanism of Action
The mechanism of action of Anthranilicacid,N-(cyanomethyl)-3,5-dimethyl-(6CI) involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The cyanomethyl group can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Anthranilic acid: The parent compound with similar structural features but without the cyanomethyl and methyl groups.
N-Phenylanthranilic acid: Another derivative with a phenyl group instead of the cyanomethyl group.
2-Aminobenzoic acid: A simpler analog with only an amino group and a carboxylic acid group on the benzene ring.
Uniqueness
Anthranilicacid,N-(cyanomethyl)-3,5-dimethyl-(6CI) is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and biological activity. The methyl groups at positions 3 and 5 also influence its steric and electronic properties, making it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
CAS No. |
100060-25-1 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.229 |
IUPAC Name |
2-(cyanomethylamino)-3,5-dimethylbenzoic acid |
InChI |
InChI=1S/C11H12N2O2/c1-7-5-8(2)10(13-4-3-12)9(6-7)11(14)15/h5-6,13H,4H2,1-2H3,(H,14,15) |
InChI Key |
QVGFHXOMVHOBLY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(=O)O)NCC#N)C |
Synonyms |
Anthranilicacid,N-(cyanomethyl)-3,5-dimethyl-(6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


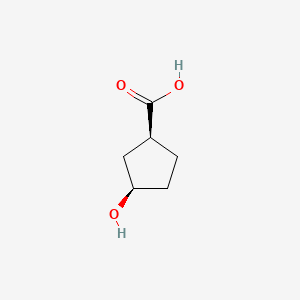
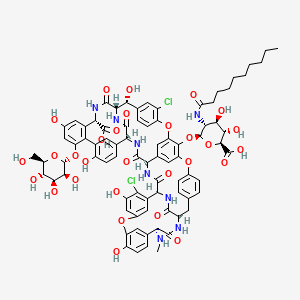
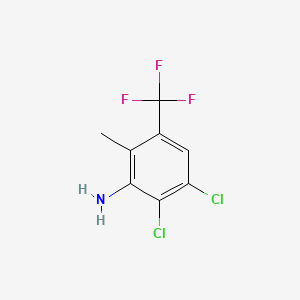
![11-Oxa-2,3-diazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B563977.png)
![A[5/']P6[5/']A Ammonium salt](/img/structure/B563978.png)
![(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanethiol](/img/structure/B563979.png)

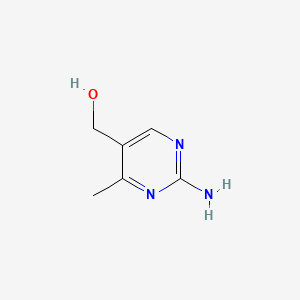
![(1S,9S)-4-hydroxy-5,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one](/img/structure/B563991.png)
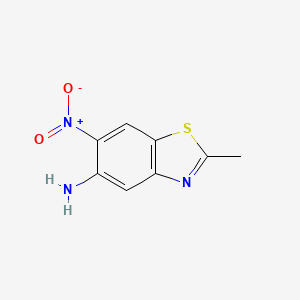
![2-[1-Allyl-4-[4-[N-butyl-N-(3-phenylpropyl)amino]phenyl]-3-cyano-1,5-dihydro-5-oxo-2H-pyrrol-2-ylidene]malononitrile](/img/structure/B563994.png)
